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Berzosertib Tissue Exposure Relative to Plasma

Relative Exposure (Tissue

Tissue Type e Key Findings / Notes

Lymphoid Higher Bone marrow, lymph nodes, and thymus showed

Tissues extensive distribution. [1]

Tumor Higher Extensive distribution into tumor tissue. [1]

Lung Data not shown -

Liver Data not shown --

Kidney Data not shown --

Plasma Reference (1x) Nonlinear PK attributed to saturation of plasma
protein binding. [1]

Brain Lower Exposure was less than in plasma. [1]

Spinal Cord Lower Exposure was less than in plasma. [1]
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Note: The data in this table is derived from a single preclinical study in tumor-bearing mice following a
single 1V dose (20 mg/kg). The relative exposures for lung, liver, and kidney were part of the collected

tissues, but the specific comparative data was not detailed in the provided abstract. [1]

Key Experimental Details

Understanding the methodology behind the data is crucial for its interpretation.

¢ Study Protocol (Preclinical): The tissue distribution data was obtained from a study in female
BALB/c mice. The animals received a single intravenous (1V) dose of berzosertib at 20 mg/kg.
Tissues, including plasma, bone marrow, tumor, thymus, lymph nodes, brain, and spinal cord, were
collected at various time points post-dose. Drug concentrations in these tissues were quantified using
a highly sensitive LC-MS/MS method, and pharmacokinetic parameters were calculated by non-
compartmental analysis. [1]

¢ Mechanism of Nonlinear PK: The observed nonlinear pharmacokinetics, where higher doses led to
a less-than-proportional increase in early plasma concentrations but a greater-than-proportional
increase in tissue exposure, is attributed to the saturation of plasma protein binding. This means
that as the dose increases, a higher fraction of the drug remains unbound and free to distribute into
tissues. [1]

¢ Brain Distribution Limitation: Separate research has specifically investigated the poor brain
penetration of berzosertib. It was found to be a substrate for active efflux transporters P-
glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp) at the blood-brain barrier.
Additionally, berzosertib has high binding affinity to brain tissue, leading to low free (active) drug
concentrations in the brain. This results in heterogeneous distribution within brain tumors, with low
concentrations in areas with an intact blood-brain barrier. [2] [3]

Visualizing Key Concepts

The following diagram illustrates the primary mechanisms influencing berzesertib's tissue distribution,

particularly its limited brain penetration.

Research Implications

The tissue distribution profile of berzosertib has direct consequences for its clinical application and future

development.
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e Therapeutic Window: The extensive distribution into bone marrow may relate to hematological
toxicities observed clinically, while high tumor exposure supports its antitumor efficacy. [1]

e CNS Limitations: The low and heterogeneous brain distribution explains the challenges in treating
intracranial tumors like glioblastoma, despite a strong biological rationale for ATR inhibition in this
cancer. [2] [3]

e Dosing Considerations: The nonlinear, protein-binding-dependent pharmacokinetics suggest that
exposure in both plasma and tissues does not increase linearly with dose, which is a critical factor for
dose selection in clinical trials. [1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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